Cas no 7274-47-7 (2-(2-chloroethyl)benzoyl chloride)

2-(2-chloroethyl)benzoyl chloride 化学的及び物理的性質
名前と識別子
-
- Benzoyl chloride, 2-(2-chloroethyl)-
- 2-(2-chloroethyl)benzoyl chloride
- 863-491-8
- 2-(2-chloroethyl)benzoylchloride
- 7274-47-7
- SCHEMBL1074538
- EN300-125378
-
- インチ: InChI=1S/C9H8Cl2O/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4H,5-6H2
- InChIKey: PKRRIFLRGGRFQO-UHFFFAOYSA-N
計算された属性
- 精确分子量: 201.9952203g/mol
- 同位素质量: 201.9952203g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 159
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 17.1Ų
2-(2-chloroethyl)benzoyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-125378-10.0g |
2-(2-chloroethyl)benzoyl chloride |
7274-47-7 | 95% | 10g |
$3131.0 | 2023-06-08 | |
Enamine | EN300-125378-1.0g |
2-(2-chloroethyl)benzoyl chloride |
7274-47-7 | 95% | 1g |
$728.0 | 2023-06-08 | |
Enamine | EN300-125378-100mg |
2-(2-chloroethyl)benzoyl chloride |
7274-47-7 | 95.0% | 100mg |
$252.0 | 2023-10-02 | |
1PlusChem | 1P01A4V8-50mg |
2-(2-chloroethyl)benzoyl chloride |
7274-47-7 | 95% | 50mg |
$256.00 | 2025-03-04 | |
1PlusChem | 1P01A4V8-250mg |
2-(2-chloroethyl)benzoyl chloride |
7274-47-7 | 95% | 250mg |
$502.00 | 2025-03-04 | |
Aaron | AR01A53K-5g |
2-(2-chloroethyl)benzoyl chloride |
7274-47-7 | 95% | 5g |
$2927.00 | 2025-03-29 | |
Enamine | EN300-125378-500mg |
2-(2-chloroethyl)benzoyl chloride |
7274-47-7 | 95.0% | 500mg |
$569.0 | 2023-10-02 | |
1PlusChem | 1P01A4V8-100mg |
2-(2-chloroethyl)benzoyl chloride |
7274-47-7 | 95% | 100mg |
$357.00 | 2025-03-04 | |
1PlusChem | 1P01A4V8-1g |
2-(2-chloroethyl)benzoyl chloride |
7274-47-7 | 95% | 1g |
$956.00 | 2025-03-04 | |
A2B Chem LLC | AV51684-2.5g |
2-(2-chloroethyl)benzoyl chloride |
7274-47-7 | 95% | 2.5g |
$1539.00 | 2024-04-19 |
2-(2-chloroethyl)benzoyl chloride 関連文献
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
2-(2-chloroethyl)benzoyl chlorideに関する追加情報
Professional Introduction to 2-(2-chloroethyl)benzoyl chloride (CAS No. 7274-47-7)
2-(2-chloroethyl)benzoyl chloride, with the chemical formula C₉H₇Cl₂O₂ and CAS number 7274-47-7, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound is widely recognized for its utility as an intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents. The presence of both chloro and benzoyl functional groups makes it a versatile building block for medicinal chemists, enabling the construction of complex structures with desired pharmacological properties.
The benzoyl chloride moiety is a well-documented reagent in organic synthesis, often employed in acylation reactions to introduce acyl groups into molecules. Its reactivity with nucleophiles such as amines and alcohols facilitates the formation of amides and esters, respectively, which are crucial functional groups in drug design. In contrast, the 2-chloroethyl group introduces a reactive alkylating capability, making this compound particularly useful in the synthesis of antineoplastic agents and other chemotherapeutic compounds.
Recent advancements in medicinal chemistry have highlighted the importance of 2-(2-chloroethyl)benzoyl chloride in the development of targeted therapies. For instance, studies have demonstrated its role in generating conjugates that enhance drug delivery systems, improving bioavailability and therapeutic efficacy. The compound's ability to undergo selective modifications allows for the creation of prodrugs that release active pharmaceutical ingredients (APIs) under specific physiological conditions, thereby optimizing treatment outcomes.
One notable application of 2-(2-chloroethyl)benzoyl chloride is in the synthesis of protease inhibitors, which are critical in treating chronic diseases such as HIV/AIDS and cancer. The benzoyl group provides a stable scaffold for designing molecules that can interact with enzyme active sites, while the chloroethyl moiety enhances binding affinity through covalent interactions. This dual functionality has been exploited to develop potent inhibitors that exhibit high selectivity and low toxicity.
In addition to its role in drug development, 2-(2-chloroethyl)benzoyl chloride has found utility in materials science. Researchers have leveraged its reactivity to synthesize novel polymers and coatings with enhanced durability and chemical resistance. These materials are particularly valuable in industrial applications where exposure to harsh environments is prevalent. The compound's versatility underscores its importance as a synthetic intermediate across multiple scientific disciplines.
The chemical properties of CAS No. 7274-47-7 make it an attractive candidate for further research and development. Its stability under various reaction conditions and compatibility with a wide range of reagents ensure its continued relevance in synthetic chemistry. As new methodologies emerge, particularly those involving green chemistry principles, the demand for efficient and sustainable synthetic routes will likely drive further exploration of this compound's potential applications.
Current research efforts are focused on optimizing synthetic protocols to minimize waste and improve yields when using 2-(2-chloroethyl)benzoyl chloride. Innovations such as flow chemistry and catalytic processes are being explored to enhance efficiency while adhering to environmental regulations. These advancements not only benefit industrial-scale production but also contribute to more sustainable laboratory practices.
The future prospects for CAS No. 7274-47-7 appear promising, with ongoing studies uncovering new ways to harness its chemical versatility. Collaborative efforts between academia and industry are expected to yield novel applications across pharmaceuticals, agrochemicals, and specialty chemicals. As our understanding of molecular interactions deepens, so too will our ability to utilize this compound effectively in addressing complex scientific challenges.
In conclusion, 2-(2-chloroethyl)benzoyl chloride represents a cornerstone compound in modern chemistry, bridging the gap between theoretical research and practical applications. Its unique structural features offer unparalleled opportunities for innovation, making it indispensable in the pursuit of new medicines and advanced materials. As scientific discovery continues to evolve, this compound will undoubtedly remain at the forefront of chemical research.
7274-47-7 (2-(2-chloroethyl)benzoyl chloride) Related Products
- 870694-34-1(1-(5-bromopyridin-2-yl)ethane-1,2-diol)
- 1935374-37-0(2-(chloromethyl)-8,8-dimethyl-1,4,7-trioxaspiro4.4nonane)
- 2680695-90-1(tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-phenylcarbamate)
- 1806378-44-8(3-Fluoro-2-nitro-6-(trifluoromethyl)pyridine)
- 2137879-47-9(tert-butyl 5-(2-methyl-1H-imidazol-4-yl)-1H-1,2,3-triazole-4-carboxylate)
- 2679920-46-6(rac-(2R,5R)-5-methyl-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-2-carboxylic acid)
- 1259224-17-3(3-Bromoquinoline-7-carbaldehyde)
- 2640969-39-5(6-(4-{[(5-Fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile)
- 2138278-64-3(N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine)
- 928121-48-6((1S,2S)-2-phenylcyclopropylmethanamine)




